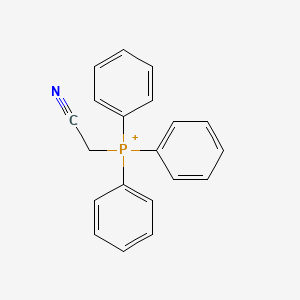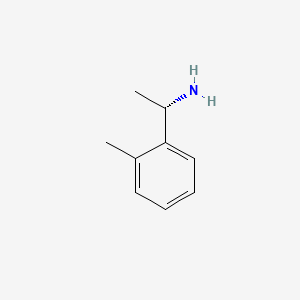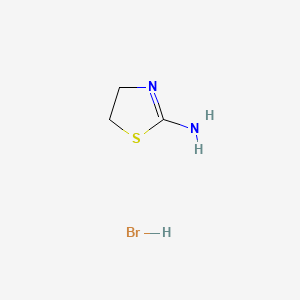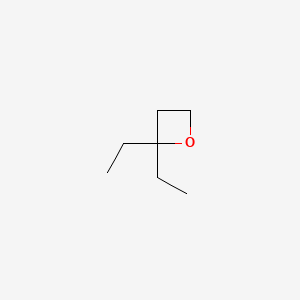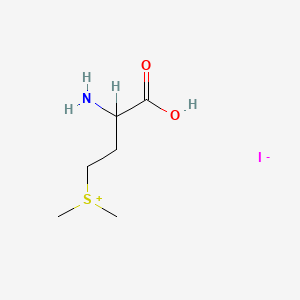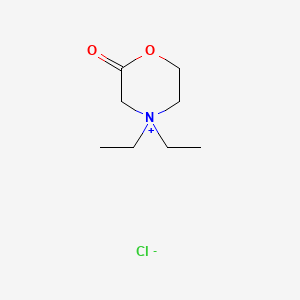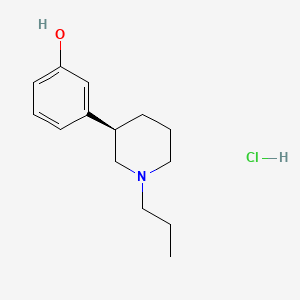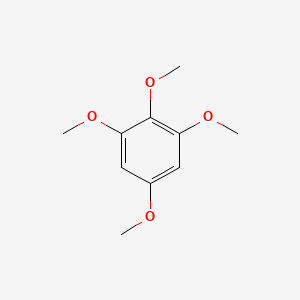
1,2,3,5-四甲氧基苯
描述
1,2,3,5-Tetramethoxybenzene (TMB) is a chemical compound belonging to the class of aromatic hydrocarbons. It is an important intermediate in many organic syntheses, and is used in the synthesis of a wide range of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in the determination of aldehydes and ketones. TMB is a colorless, crystalline solid with a faint odor and a slightly sweet taste.
科学研究应用
有机合成中间体
1,2,3,5-四甲氧基苯 (TMB) 是许多有机合成中的关键中间体 。它用于生产各种复杂的有机化合物。
医药合成
TMB 在各种药物的合成中得到广泛应用 。它是某些药物生产中的关键成分,有助于其化学结构和性质。
染料制造
TMB 也用于染料的生产 。它的化学结构使它能够与其他化合物结合,形成鲜艳持久の色。
材料科学研究
材料科学领域的科学家使用 TMB 进行研究 。其独特的性质使其成为研究新材料及其性质的宝贵化合物。
色谱法
在色谱法领域,TMB 可用作标准品或溶剂 。其化学稳定性和溶解性使其成为这些应用的理想选择。
分析化学
TMB 用于分析化学的各种用途 。它可以在不同的分析技术中用作试剂、校准标准品或溶剂。
中子散射研究
TMB 已用于中子散射研究 。科学家们使用非弹性和准弹性中子散射技术研究了它的结构和振动光谱。
配合物形成研究
TMB 已用于研究与其他化合物的配合物形成 。例如,它已在与 1,2,4,5-四氰基苯的 2:1 配合物中得到研究。
作用机制
Target of Action
1,2,3,5-Tetramethoxybenzene (TMB) is a versatile intermediate in the synthesis of complex organic molecules . Its primary targets are the aldehyde and ketone functional groups, where it acts through a mechanism that involves the stabilization of intermediate complexes .
Mode of Action
TMB interacts with its targets (aldehyde and ketone functional groups) by stabilizing intermediate complexes. This stabilization allows for precise detection and analysis of these functional groups .
Biochemical Pathways
Given its role as an intermediate in the synthesis of complex organic molecules, it can be inferred that tmb likely plays a role in various biochemical pathways, particularly those involving aldehydes and ketones .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it is involved in .
Result of Action
The molecular and cellular effects of TMB’s action are largely dependent on the specific biochemical pathways it is involved in. Given its role as an intermediate in the synthesis of complex organic molecules, TMB likely contributes to the formation of various bioactive compounds .
安全和危害
生化分析
Biochemical Properties
1,2,3,5-Tetramethoxybenzene plays a significant role in biochemical reactions, particularly in the identification of aldehyde and ketone functional groups. It acts through a mechanism that involves the stabilization of intermediate complexes, allowing for precise detection and analysis . This compound interacts with various enzymes and proteins, including laccase, which catalyzes the oxidation of N-hydroxy compounds . The interaction between 1,2,3,5-Tetramethoxybenzene and laccase is crucial for advancing the methodology and accuracy of chemical analysis in research applications .
Cellular Effects
1,2,3,5-Tetramethoxybenzene influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities .
Molecular Mechanism
At the molecular level, 1,2,3,5-Tetramethoxybenzene exerts its effects through binding interactions with biomolecules. It is employed in specialized analytical chemistry techniques for the identification of aldehyde and ketone functional groups, where it stabilizes intermediate complexes . This stabilization is crucial for the precise detection and analysis of these functional groups, highlighting the compound’s importance in advancing chemical analysis methodologies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,5-Tetramethoxybenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,5-Tetramethoxybenzene remains stable under various conditions, allowing for consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 1,2,3,5-Tetramethoxybenzene vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications, including medical and industrial uses .
Metabolic Pathways
1,2,3,5-Tetramethoxybenzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .
Transport and Distribution
Within cells and tissues, 1,2,3,5-Tetramethoxybenzene is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s applications in research and industry .
Subcellular Localization
1,2,3,5-Tetramethoxybenzene’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its subcellular dynamics .
属性
IUPAC Name |
1,2,3,5-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHYPOOSWQXFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967932 | |
| Record name | 1,2,3,5-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-45-9 | |
| Record name | 5333-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,5-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do we have about the structural dynamics of TMOB?
A1: X-ray diffraction studies show that in a 2:1 complex with 1,2,4,5-tetracyanobenzene, TMOB molecules arrange themselves in ...CCDCCDCC... columns. [] The distance between the molecular planes of TMOB and 1,2,4,5-tetracyanobenzene is a short 3.186 Å. [] Research using inelastic neutron scattering, Raman, IR, and quasielastic neutron scattering (QENS) combined with density functional theory calculations reveals four distinct librational modes for the methoxy groups in TMOB. [] This data allows for detailed analysis of these movements. Interestingly, the structure of the TMOB molecule is very similar whether isolated or in the complex, suggesting strong intramolecular interactions. []
Q2: Can we glean information about the rotational barriers of the methoxy groups in crystalline TMOB?
A2: Yes, analysis of the QENS spectra reveals three Lorentzians with relative intensities of 1:1:2. [] This finding indicates that of the four unique methoxy groups in the crystalline lattice, the two most hindered ones have very similar barrier heights for rotation. [] This observation is consistent with the packing arrangement observed in the crystal structure.
Q3: How is 1,2,3,5-Tetramethoxybenzene utilized in the synthesis of other compounds?
A3: 1,2,3,5-Tetramethoxybenzene serves as a key starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing polymethoxyflavones. [] The process involves a Friedel-Crafts acylation reaction with pentamethoxybenzene (derived from 1,2,3,5-tetramethoxybenzene) in the presence of In(CF3SO3)3 to yield pentamethoxyacetophenone. [] This acetophenone derivative is then used to synthesize the desired polymethoxyflavones. Additionally, 1,2,3,5-tetramethoxybenzene plays a crucial role in the synthesis of methylpedicinin, a precursor to linderone, a naturally occurring compound. []
Q4: Does 1,2,3,5-Tetramethoxybenzene appear as a product in any analytical techniques?
A4: Yes, 1,2,3,5-Tetramethoxybenzene is a significant product detected in the Thermally assisted hydrolysis and methylation (THM) analysis of tannins extracted from various plant species. [] Specifically, it arises from the prodelphinidin (PD) ring of the tannins. [] This identification assists in characterizing the composition and structure of tannins from diverse plant sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


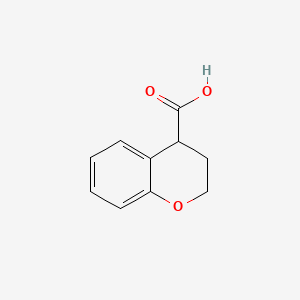
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
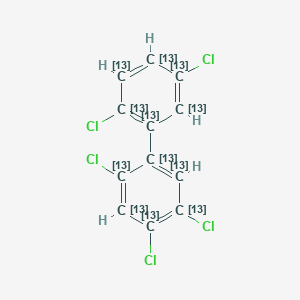

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
